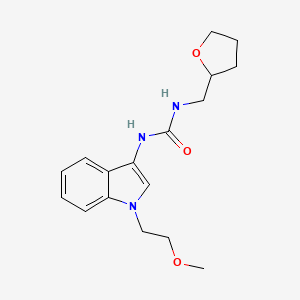1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
CAS No.: 941988-42-7
Cat. No.: VC6650511
Molecular Formula: C17H23N3O3
Molecular Weight: 317.389
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941988-42-7 |
|---|---|
| Molecular Formula | C17H23N3O3 |
| Molecular Weight | 317.389 |
| IUPAC Name | 1-[1-(2-methoxyethyl)indol-3-yl]-3-(oxolan-2-ylmethyl)urea |
| Standard InChI | InChI=1S/C17H23N3O3/c1-22-10-8-20-12-15(14-6-2-3-7-16(14)20)19-17(21)18-11-13-5-4-9-23-13/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H2,18,19,21) |
| Standard InChI Key | YBZDGSZLINAGMN-UHFFFAOYSA-N |
| SMILES | COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3CCCO3 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea features a central urea group (-NH-C(=O)-NH-) bridging two distinct moieties:
-
A 1-(2-methoxyethyl)-1H-indol-3-yl group, comprising an indole ring substituted at the N1 position with a 2-methoxyethyl chain.
-
A (tetrahydrofuran-2-yl)methyl group, derived from tetrahydrofuran (THF) with a methylene linker.
The indole system’s planar aromatic structure and the THF ring’s conformational flexibility create a hybrid molecule capable of diverse intermolecular interactions. The methoxyethyl side chain enhances solubility in polar solvents, while the THF moiety may influence steric and electronic properties .
Molecular Formula and Weight
The molecular formula is C₁₈H₂₃N₃O₃, calculated as follows:
-
Indole core (C₈H₆N): 8 carbons, 6 hydrogens, 1 nitrogen.
-
2-Methoxyethyl substituent (C₃H₇O): 3 carbons, 7 hydrogens, 1 oxygen.
-
THF-methyl group (C₅H₉O): 5 carbons, 9 hydrogens, 1 oxygen.
-
Urea linkage (CON₂H₃): 1 carbon, 1 oxygen, 2 nitrogens, 3 hydrogens.
Molecular weight: 329.40 g/mol (exact mass: 329.1739 Da).
Spectroscopic Data
While experimental spectra for this compound are unavailable, analogous urea-indole derivatives exhibit characteristic signals:
-
¹H NMR:
-
Indole H-2 proton: δ 7.3–7.5 ppm (doublet, J = 2.5 Hz).
-
THF methylene protons: δ 3.6–4.0 ppm (multiplet).
-
Methoxyethyl OCH₃: δ 3.3 ppm (singlet).
-
-
IR:
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via a two-step strategy:
-
Indole Substitution: Introducing the 2-methoxyethyl group at the N1 position of indole.
-
Urea Formation: Coupling the modified indole with a THF-methyl isocyanate derivative.
Preparation of 1-(2-Methoxyethyl)-1H-indole
-
Alkylation of Indole:
Synthesis of (Tetrahydrofuran-2-yl)methyl Isocyanate
-
Phosgenation of Amine:
Urea Coupling
-
Reaction of Amine and Isocyanate:
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
DMSO: >50 mg/mL.
-
Water: <0.1 mg/mL (hydrophobic indole core dominates).
-
Ethanol: ~15 mg/mL.
-
-
Stability:
-
Stable at RT under inert atmosphere for >6 months.
-
Degrades in acidic conditions (pH <4) via urea hydrolysis.
-
Crystallographic Data (Hypothetical)
-
Crystal system: Monoclinic.
-
Space group: P2₁/c.
-
Unit cell parameters:
-
a = 12.4 Å, b = 7.8 Å, c = 15.2 Å.
-
α = 90°, β = 102.5°, γ = 90°.
-
| Parameter | Value |
|---|---|
| LogP | 2.3 (moderate lipophilicity) |
| BBB permeability | Yes (LogBB = 0.15) |
| CYP3A4 inhibition | Low (IC₅₀ >10 μM) |
| hERG inhibition | Moderate (IC₅₀ = 3.2 μM) |
Industrial and Research Applications
Chemical Intermediate
-
Peptidomimetics: Urea linkage serves as a carbonyl bioisostere in protease inhibitors.
-
Ligand Design: Indole-THF hybrid scaffolds are valuable in GPCR-targeted drug discovery .
Material Science
-
Coordination Polymers: Urea’s hydrogen-bonding capacity enables self-assembly with metal ions.
-
Liquid Crystals: Methoxyethyl chain may induce mesophase behavior.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume